molecular formula C24H32Cl2N4O4 B15019419 1,1'-Hexane-1,6-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}

1,1'-Hexane-1,6-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}

Cat. No.: B15019419
M. Wt: 511.4 g/mol
InChI Key: DNHJKMDJQXONMP-UHFFFAOYSA-N
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Description

3-[2-(2-CHLOROPHENOXY)ETHYL]-1-[6-({[2-(2-CHLOROPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is a complex organic compound characterized by the presence of chlorophenoxy groups and urea functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-CHLOROPHENOXY)ETHYL]-1-[6-({[2-(2-CHLOROPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA typically involves multiple steps. The initial step often includes the preparation of the chlorophenoxyethylamine intermediate, which is then reacted with hexyl isocyanate to form the desired urea derivative. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process might include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-CHLOROPHENOXY)ETHYL]-1-[6-({[2-(2-CHLOROPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenoxy acetic acids, while reduction could produce amines.

Scientific Research Applications

3-[2-(2-CHLOROPHENOXY)ETHYL]-1-[6-({[2-(2-CHLOROPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-CHLOROPHENOXY)ETHYL]-1-[6-({[2-(2-CHLOROPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA involves its interaction with specific molecular targets. The chlorophenoxy groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The urea moiety can form hydrogen bonds with target proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenoxyacetic acids: Similar in structure but differ in their functional groups and biological activity.

    Urea derivatives: Share the urea functionality but vary in their side chains and overall properties.

Uniqueness

3-[2-(2-CHLOROPHENOXY)ETHYL]-1-[6-({[2-(2-CHLOROPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is unique due to its combination of chlorophenoxy and urea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H32Cl2N4O4

Molecular Weight

511.4 g/mol

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-3-[6-[2-(2-chlorophenoxy)ethylcarbamoylamino]hexyl]urea

InChI

InChI=1S/C24H32Cl2N4O4/c25-19-9-3-5-11-21(19)33-17-15-29-23(31)27-13-7-1-2-8-14-28-24(32)30-16-18-34-22-12-6-4-10-20(22)26/h3-6,9-12H,1-2,7-8,13-18H2,(H2,27,29,31)(H2,28,30,32)

InChI Key

DNHJKMDJQXONMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)NCCCCCCNC(=O)NCCOC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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